Cas no 1648864-64-5 (Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide)

Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide is a thiomorpholine derivative featuring a tert-butyl carboxylate and an ethoxy-oxoethyl substituent. The 1,1-dioxide modification enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its well-defined structure allows for precise functionalization, particularly in the development of sulfone-containing compounds. The tert-butyl group offers steric protection, improving handling and storage stability. This compound is particularly useful in medicinal chemistry for constructing complex heterocycles or as a precursor for bioactive molecules. Its high purity and consistent performance make it suitable for research and industrial-scale synthesis.
Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide structure
1648864-64-5 structure
Product name:Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide
CAS No:1648864-64-5
MF:C13H23NO6S
Molecular Weight:321.389823198318
CID:4702872

Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide
    • DBIUDLBCUURGTH-UHFFFAOYSA-N
    • tert-butyl 2-(2-ethoxy-2-oxoethyl)-1,1-dioxo-thiomorpholine-4-carboxylate
    • Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide
    • インチ: 1S/C13H23NO6S/c1-5-19-11(15)8-10-9-14(6-7-21(10,17)18)12(16)20-13(2,3)4/h10H,5-9H2,1-4H3
    • InChIKey: DBIUDLBCUURGTH-UHFFFAOYSA-N
    • SMILES: S1(CCN(C(=O)OC(C)(C)C)CC1CC(=O)OCC)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 488
  • トポロジー分子極性表面積: 98.4

Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T118280-100mg
tert-Butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide
1648864-64-5
100mg
$ 185.00 2022-06-03
TRC
T118280-50mg
tert-Butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide
1648864-64-5
50mg
$ 115.00 2022-06-03

Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide 関連文献

Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxideに関する追加情報

Introduction to Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide (CAS No. 1648864-64-5)

Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With a molecular structure characterized by its unique functional groups, this compound represents a promising candidate for further exploration in drug development. The chemical entity, identified by its CAS number 1648864-64-5, combines elements of morpholine derivatives with ester and dioxide functionalities, making it an intriguing subject for synthetic chemists and biologists alike.

The compound’s structure consists of a tert-butyl group, which contributes to its steric hindrance and potential for modulating biological activity, alongside a thiomorpholine ring that is known for its versatility in medicinal chemistry. The presence of an ethoxy group and an oxoethyl moiety further enhances its complexity, suggesting multiple pathways for interaction with biological targets. These features make it a valuable scaffold for designing molecules with enhanced pharmacological properties.

In recent years, the pharmaceutical industry has seen a surge in the development of morpholine-based compounds due to their broad spectrum of biological activities. Morpholine derivatives are particularly noted for their role in cardiovascular drugs, antifungals, and anti-inflammatory agents. The specific configuration of Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide positions it as a potential candidate for addressing unmet medical needs in these therapeutic areas.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By targeting kinases, small molecules like Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide could modulate these pathways and restore normal cellular function. Preliminary studies have suggested that morpholine derivatives can exhibit inhibitory effects on various kinases, making this compound an attractive lead for further investigation.

The synthesis of Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the dioxide functionality at the terminal position adds an extra layer of complexity to the synthesis but also enhances the compound’s stability and reactivity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, may be employed to achieve the desired structural motifs with high enantioselectivity.

In terms of pharmacokinetic properties, the tert-butyl group and the thiomorpholine ring contribute to solubility and metabolic stability, which are critical factors for drug efficacy. Additionally, the presence of polar functional groups like the ester and ethoxy moieties facilitates interactions with biological targets while also enhancing solubility in aqueous environments. These characteristics make Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide a promising candidate for oral administration or other routes of delivery.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like this one with high precision. Molecular docking studies can provide insights into how Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide interacts with target proteins at the atomic level. These studies can guide medicinal chemists in optimizing the compound’s structure to improve its affinity and selectivity. Furthermore, virtual screening techniques can be used to identify additional analogs with enhanced properties based on the scaffold provided by this compound.

The potential applications of Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide extend beyond kinase inhibition. Its structural features suggest that it could also exhibit activity against other enzyme targets or participate in non enzymatic interactions within cells. For instance, thiomorpholine derivatives have been shown to interact with DNA-binding proteins and modulate transcriptional processes. This dual functionality makes it an intriguing candidate for developing dual-action therapeutics that could address multiple aspects of a disease simultaneously.

As research continues to uncover new therapeutic targets and mechanisms, compounds like Tert-butyl 2-(2-ethoxy-2-oxyoethyl)thiomorpholine carboxylic acid diester dioxide (CAS No:1648864−64−5) will play an increasingly important role in drug discovery pipelines. Their unique structural features offer opportunities for innovation across multiple therapeutic areas. By leveraging cutting-edge synthetic methodologies and computational tools, researchers can rapidly explore new derivatives and optimize existing ones for maximum efficacy.

The development of novel pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The study of compounds like Tert-butyl 2-(2-et h o x y - - - ox o e t h y l ) thi om or p h o l i n e - - - c ar b o x y l i c acid diester dioxide (CAS No:1648864−64−5) exemplifies how fundamental research can lead to tangible medical breakthroughs. As our understanding of biological systems grows more sophisticated so too does our ability to design molecules that precisely target disease-causing mechanisms.

In conclusion, Tert-but yl - - - ( -- -- -- ) thi om or p h o l i n e - -- -- c ar b o x y l i c acid diester dioxide (CAS No:1648864−64−5) represents an exciting frontier in pharmaceutical chemistry with significant potential for future discoveries . Its complex structure , combined with promising preclinical data , makes it a valuable asset in ongoing efforts to develop next-generation therapeutics . As research progresses further into its mechanisms , applications ,and synthetic possibilities ,this compound is poised to make meaningful contributions toward improving human health worldwide .

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